Pyrido[1,2-a]benzimidazole-2,8-diamine
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Overview
Description
Pyrido[1,2-a]benzimidazole-2,8-diamine is a heterocyclic compound that features a fused ring system combining pyridine and benzimidazole structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[1,2-a]benzimidazole-2,8-diamine typically involves the cyclization of 2-aminopyridines with appropriate aldehydes or ketones. One efficient method includes the use of cyclohexanones and 2-aminopyridines under metal-free conditions, utilizing molecular oxygen as a green oxidant . Another approach involves the use of 2-iodophenylboronic acids and 2-aminopyridines in a ligand-free copper acetate-catalyzed Ullmann-type one-pot intramolecular cascade reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly those that are metal-free and utilize green chemistry principles, suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions: Pyrido[1,2-a]benzimidazole-2,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing nature of the fused ring system.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, iodine.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Pyrido[1,2-a]benzimidazole-2,8-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrido[1,2-a]benzimidazole-2,8-diamine involves its interaction with specific molecular targets. For instance, it can bind to DNA grooves and exhibit DNA-cleavage properties mediated by peroxides . This interaction can lead to the inhibition of DNA replication and transcription, thereby exerting its anticancer and antimicrobial effects. The compound may also inhibit specific enzymes involved in viral replication, contributing to its antiviral activity .
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Benzimidazole Derivatives: Compounds such as 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) are known for their antiviral properties.
Uniqueness: Pyrido[1,2-a]benzimidazole-2,8-diamine is unique due to its specific substitution pattern and the presence of two amino groups at positions 2 and 8. This structural feature enhances its ability to interact with biological targets and contributes to its diverse biological activities .
Properties
IUPAC Name |
pyrido[1,2-a]benzimidazole-2,8-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-7-1-3-9-10(5-7)15-6-8(13)2-4-11(15)14-9/h1-6H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBIYYTVRFDGFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N3C=C(C=CC3=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663440 |
Source
|
Record name | Pyrido[1,2-a]benzimidazole-2,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152403-50-4 |
Source
|
Record name | Pyrido[1,2-a]benzimidazole-2,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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